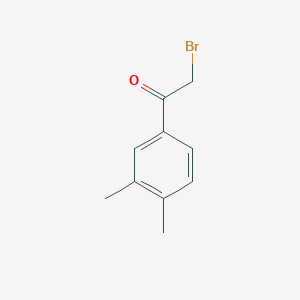

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYMNSEASALNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395263 | |

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-50-3 | |

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone from its precursor, 3,4-dimethylacetophenone. This document details the chemical transformation, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it a versatile building block for the introduction of various functionalities. The synthesis from the readily available 3,4-dimethylacetophenone is a key step in many synthetic routes. This guide will focus on the common and effective method of α-bromination.

Chemical Reaction and Mechanism

The synthesis of this compound from 3,4-dimethylacetophenone is achieved through an α-bromination reaction. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine.

Reaction Scheme:

Caption: Synthesis of this compound.

The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A subsequent deprotonation leads to the formation of an enol intermediate, which then reacts with the electrophilic bromine source to yield the α-brominated product and a proton.

Quantitative Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Properties of 3,4-Dimethylacetophenone

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Liquid |

| Boiling Point | 243 °C |

| Density | 1.001 g/mL at 25 °C |

| CAS Number | 3637-01-2 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 65 °C |

| Boiling Point | 292.6±25.0 °C (Predicted) |

| CAS Number | 2633-50-3 |

Experimental Protocols

Method A: Bromination using Bromine in Acetic Acid

This is a classic and effective method for the α-bromination of ketones.

Workflow Diagram:

Caption: Experimental workflow for bromination using bromine.

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr fumes), dissolve 3,4-dimethylacetophenone (1.0 eq.) in glacial acetic acid.

-

Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of ice-water with stirring. The crude product may precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to afford this compound.

Method B: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often used with a radical initiator or an acid catalyst.

Workflow Diagram:

Caption: Experimental workflow for bromination using NBS.

Detailed Methodology:

-

Reaction Setup: To a solution of 3,4-dimethylacetophenone (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.0-1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst like p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Safety Considerations

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

-

Glacial acetic acid is corrosive. Handle with care.

-

The reaction with bromine generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure proper trapping of the evolved gas.

-

Always perform a thorough risk assessment before carrying out any chemical synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant literature and adapt the provided protocols to their specific laboratory conditions and scale of operation.

Technical Guide: Physical Properties of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (CAS No. 2633-50-3). The information is compiled to support research, synthesis, and development activities involving this compound.

Chemical Identity and Structure

-

IUPAC Name: 2-Bromo-1-(3,4-dimethylphenyl)ethanone

-

Synonyms: 3,4-Dimethylphenacyl bromide, 2-Bromo-3',4'-dimethylacetophenone

-

CAS Number: 2633-50-3

-

Chemical Formula: C₁₀H₁₁BrO[1]

-

Molecular Weight: 227.10 g/mol [1]

-

Structure:

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Notes |

| Melting Point | 65 | °C | [2] |

| Boiling Point | 292.6 | °C | at 760 mmHg (Predicted)[2][3] |

| Density | 1.362 | g/cm³ | (Predicted)[2][3] |

| Flash Point | 72.4 | °C | [3] |

| Appearance | Light yellow to yellow solid | - | [2][4] |

| Solubility | Soluble in Dichloromethane, Ether, Methanol | - | Based on similar compounds[5] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for determining the primary physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a heating bath (e.g., an oil bath or a calibrated melting point apparatus).

-

Observation: The bath is heated slowly and steadily (approximately 1-2°C per minute) as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid sample has turned into a clear liquid.

-

-

Result: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

Methodology:

-

Sample Preparation: A small amount of the substance (a few milliliters of the molten compound) is placed into a fusion tube or a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., Thiele tube with high-boiling mineral oil).

-

Heating and Observation: The apparatus is heated gently. As the liquid's temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.

Solubility Determination

Qualitative solubility tests provide valuable information about the polarity and functional groups present in a compound.

Methodology:

-

Sample Preparation: A small, standardized amount of the solute (e.g., 10-20 mg) is placed into a small test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

Observation: The sample is observed to determine if it has completely dissolved. If not, the mixture can be gently warmed to assess temperature effects on solubility.

-

Classification: The compound's solubility is classified as "soluble," "sparingly soluble," or "insoluble" in the tested solvent. This process is repeated for a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

Visualized Experimental Workflows

The logical steps for determining the physical properties described above are visualized in the following diagrams.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

1H NMR and 13C NMR spectral data for 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on established NMR principles and comparative analysis with structurally similar compounds. This document also outlines a standard experimental protocol for the acquisition of such data and includes a visual representation of the molecular structure with atom labeling for clear correlation with the predicted NMR signals.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of analogous aromatic ketones and bromoethanones.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine atom, and the two methyl groups on the phenyl ring.

| Proton (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-α | ~ 4.4 - 4.7 | Singlet (s) | 2H | The methylene protons are adjacent to both a carbonyl group and a bromine atom, leading to a significant downfield shift. |

| H-2 | ~ 7.7 - 7.8 | Singlet (s) | 1H | This aromatic proton is ortho to the acetyl group and is expected to be a singlet due to the substitution pattern. |

| H-5 | ~ 7.6 - 7.7 | Doublet (d) | 1H | This aromatic proton is ortho to a methyl group and meta to the acetyl group. |

| H-6 | ~ 7.2 - 7.3 | Doublet (d) | 1H | This aromatic proton is meta to the acetyl group and adjacent to two methyl groups. |

| 3-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |

| 4-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~ 190 - 192 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C-1 | ~ 132 - 134 | Aromatic quaternary carbon attached to the acetyl group. |

| C-2 | ~ 129 - 131 | Aromatic CH carbon. |

| C-3 | ~ 137 - 139 | Aromatic quaternary carbon attached to a methyl group. |

| C-4 | ~ 143 - 145 | Aromatic quaternary carbon attached to a methyl group. |

| C-5 | ~ 129 - 131 | Aromatic CH carbon. |

| C-6 | ~ 128 - 130 | Aromatic CH carbon. |

| C-α | ~ 30 - 33 | The methylene carbon is attached to the electronegative bromine atom. |

| 3-CH₃ | ~ 19 - 21 | Methyl carbon attached to the aromatic ring. |

| 4-CH₃ | ~ 19 - 21 | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

-

Filtration and Transfer : To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay : 1-2 seconds.

-

Acquisition Time : 2-4 seconds.

-

Spectral Width : A range of -2 to 12 ppm is typically adequate.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay : 2-5 seconds.

-

Acquisition Time : 1-2 seconds.

-

Spectral Width : A range of 0 to 220 ppm is standard for most organic molecules.[2]

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels for the protons and carbons corresponding to the predicted NMR data.

Caption: Molecular structure of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize mass spectrometry for molecular characterization.

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-established fragmentation of aromatic ketones, such as acetophenone and its derivatives.[1][2] The presence of a bromine atom will introduce a characteristic isotopic pattern for bromine-containing fragments.

The fragmentation of this compound is expected to be dominated by several key pathways:

-

Alpha-Cleavage: The most prominent fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[3][4] In this molecule, this would involve the cleavage of the C-C bond between the carbonyl group and the brominated methyl group, leading to the formation of a stable 3,4-dimethylbenzoyl cation.

-

Loss of the Bromo-methyl Radical: Following alpha-cleavage, a bromo-methyl radical (•CH₂Br) is lost.

-

Decarbonylation: The resulting 3,4-dimethylbenzoyl cation can further fragment through the loss of a neutral carbon monoxide (CO) molecule to form a 3,4-dimethylphenyl cation.

-

Isotopic Peaks: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with nearly equal intensity, separated by two mass units. This provides a clear diagnostic marker for the presence of bromine in the molecule.

Predicted Major Fragment Ions

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 226 / 228 | Molecular Ion [M]⁺• | [C₁₀H₁₁BrO]⁺• | - |

| 133 | 3,4-Dimethylbenzoyl cation | [C₉H₉O]⁺ | α-cleavage, loss of •CH₂Br |

| 105 | 3,4-Dimethylphenyl cation | [C₈H₉]⁺ | Loss of CO from m/z 133 |

| 91 | Tropylium cation | [C₇H₇]⁺ | Rearrangement and loss of CH₂ from m/z 105 |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of C₂H₂ from m/z 105 |

Experimental Protocols for Mass Spectrometry Analysis

The following section outlines a general experimental protocol for the analysis of this compound using electron ionization mass spectrometry (EI-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities. Purification can be achieved by techniques such as recrystallization or chromatography.

-

Solvent Selection: For solid samples, dissolve the compound in a volatile organic solvent like methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.[5][6]

-

Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[6]

-

Filtration: If any particulate matter is present, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument's sample introduction system.[5]

Instrumentation and Data Acquisition

A standard benchtop gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.

-

Electron Energy: 70 eV is the standard electron energy for EI, which provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[8][9]

-

Ion Source Temperature: Typically maintained around 200-250 °C to ensure sample volatilization.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass range of m/z 40-300 should be sufficient to cover the molecular ion and all expected fragments.

-

Data Analysis: The acquired mass spectrum should be analyzed for the molecular ion peak, the isotopic pattern of bromine, and the characteristic fragment ions. Comparison with spectral databases of similar compounds can aid in structural confirmation.

Visualization of the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway of this compound.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. app.studyraid.com [app.studyraid.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. asdlib.org [asdlib.org]

- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. rroij.com [rroij.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a substituted α-bromoacetophenone, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its utility in reactions is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification methods such as crystallization, and formulation strategies. Understanding the solubility profile of this compound is therefore a critical prerequisite for its effective application in research and development.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility behavior based on the principle of "like dissolves like."[1] The non-polar aromatic ring and dimethyl groups, combined with the polar carbonyl and bromo functionalities, result in a molecule of intermediate polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-1-(3,4-dimethylphenyl)ethanone | [2] |

| Synonyms | 3',4'-Dimethyl-α-bromoacetophenone | [3] |

| CAS Number | 2633-50-3 | [2] |

| Molecular Formula | C₁₀H₁₁BrO | [2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Appearance | Solid (predicted, based on similar compounds) | [4][5] |

Based on its structure, the compound is expected to be insoluble in water but show increasing solubility in organic solvents of increasing polarity, from non-polar solvents like hexane to more polar solvents like alcohols and acetone.[4][5][6][7]

Quantitative Solubility Data (Template)

Quantitative solubility is typically expressed in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at a specified temperature. The following table serves as a template for researchers to populate with experimentally determined data.

Table 2: Template for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Diethyl Ether | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Isopropanol | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium method for determining the solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment

-

Solute: this compound

-

Solvents: High-purity (≥99%) common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial containing the excess solid.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.[8][9]

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial or a volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of the solute.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. Convert this value to the desired units ( g/100 mL or mol/L).

Experimental Workflow Visualization

The logical flow of the solubility determination protocol is visualized in the diagram below.

Caption: A flowchart of the experimental protocol for determining solubility.

Conclusion

While a definitive, published dataset on the solubility of this compound is not currently available, this guide provides the necessary framework for its determination. By following the detailed experimental protocol and utilizing the provided templates, researchers in synthetic chemistry and drug development can generate the high-quality, quantitative data required to optimize reaction conditions, purification processes, and formulation development, thereby accelerating their research objectives.

References

- 1. chem.ws [chem.ws]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3'-Bromoacetophenone | 2142-63-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the alpha-bromo ketone functional group in 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document details its synthesis, characteristic reactions including nucleophilic substitution, elimination, and rearrangement, and provides experimental protocols for key transformations. Spectroscopic data are summarized, and reaction mechanisms are illustrated to provide a thorough understanding of its chemical behavior.

Introduction

Alpha-bromo ketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This arrangement results in an electrophilic alpha-carbon, susceptible to attack by a wide range of nucleophiles. The presence of the carbonyl group also influences the acidity of the alpha-protons, leading to a rich and diverse reactivity profile. This compound, with its substituted aromatic ring, is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Understanding its reactivity is crucial for its effective utilization in multi-step synthetic sequences.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its basic properties and representative spectroscopic data based on its structure and data from closely related analogs.

| Property | Value |

| Chemical Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| CAS Number | 2633-50-3 |

| Appearance | Off-white to light grey solid (expected) |

| Melting Point | Not reported (related compounds range from 81-92°C) |

| ¹H NMR (CDCl₃, ppm) | Estimated: δ 7.8-7.2 (m, 3H, Ar-H), 4.4 (s, 2H, -CH₂Br), 2.3 (s, 6H, 2 x Ar-CH₃). Chemical shifts are influenced by the solvent and substitution pattern. For a similar compound, 2-bromo-1-(p-tolyl)ethanone, the aromatic protons appear at δ 7.89 (d) and 7.30 (d), the methylene protons at δ 4.45 (s), and the methyl protons at δ 2.44 (s)[1]. |

| ¹³C NMR (CDCl₃, ppm) | Estimated: δ 190 (C=O), 144, 137, 130, 129, 128, 127 (Ar-C), 31 (-CH₂Br), 20, 19 (Ar-CH₃). For 2-bromo-1-(p-tolyl)ethanone, the carbonyl carbon is at δ 190.3, aromatic carbons between 145.0-129.0, the methylene carbon at δ 31.0, and the methyl carbon at δ 21.8[1]. |

| IR (cm⁻¹) | Estimated: ~1690 (C=O stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch), ~600-700 (C-Br stretch). For 2-bromo-1-phenylethanone, the C=O stretch is observed around 1686 cm⁻¹[2]. |

| Mass Spectrometry (m/z) | Expected molecular ion peaks at [M]⁺ and [M+2]⁺ in a ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

Synthesis

This compound is typically synthesized by the alpha-bromination of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone.

General Experimental Protocol: Alpha-Bromination of 1-(3,4-dimethylphenyl)ethanone

Materials:

-

1-(3,4-dimethylphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or another suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve 1-(3,4-dimethylphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

A similar procedure for the bromination of 1-(3-nitrophenyl)ethanone involves adding bromine to a chloroform solution of the ketone at 0-5°C and stirring at room temperature for 2 hours[3].

Reactivity of the Alpha-Bromo Ketone

The reactivity of this compound is dominated by the electrophilic nature of the alpha-carbon and the acidity of the alpha-protons. The primary reaction pathways are nucleophilic substitution, elimination, and rearrangement.

Nucleophilic Substitution Reactions

The alpha-carbon in this compound is highly susceptible to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism. A variety of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion.

A significant application of this reactivity is in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.

Hantzsch Thiazole Synthesis:

The reaction with thiourea or substituted thioamides is a classic method for the synthesis of 2-aminothiazoles.

Hantzsch Thiazole Synthesis Workflow

Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole [4]

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

-

Reflux the reaction mixture at 78°C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-Amino-4-(3,4-dimethylphenyl)thiazole. Recrystallization from ethanol can be performed for further purification.

Synthesis of Quinoxalines:

Reaction with o-phenylenediamines yields quinoxaline derivatives.

Quinoxaline Synthesis Workflow

Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenyl)quinoxaline [4][5]

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol or a similar solvent

Procedure:

-

Dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol in a round-bottom flask.

-

Reflux the mixture for several hours, monitoring by TLC.

-

The reaction often proceeds via an initial nucleophilic attack followed by cyclization and spontaneous oxidation by air to the quinoxaline.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Synthesis of Imidazoles:

Reaction with primary amines or ammonia followed by cyclization can lead to imidazole derivatives. The initial step is the nucleophilic substitution of the bromide by the amine.

Elimination Reactions (Dehydrobromination)

In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone.

Dehydrobromination Reaction

General Experimental Protocol: Dehydrobromination

Materials:

-

This compound

-

A non-nucleophilic base (e.g., DBU, pyridine)

-

An appropriate solvent (e.g., THF, acetonitrile)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add the base to the solution and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup to remove the base and its salt.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

-

Purify by column chromatography.

Favorskii Rearrangement

When treated with a strong base, such as a hydroxide or alkoxide, alpha-bromo ketones lacking an alpha-prime hydrogen on one side can undergo a Favorskii rearrangement to yield a carboxylic acid derivative. In the case of this compound, which has alpha-protons, the reaction proceeds via a cyclopropanone intermediate.

Favorskii Rearrangement Mechanism

General Experimental Protocol: Favorskii Rearrangement [6][7]

Materials:

-

This compound

-

Sodium hydroxide or sodium methoxide

-

Water or methanol as solvent

Procedure:

-

Dissolve this compound in methanol (if using sodium methoxide) or a mixture of water and a co-solvent (if using sodium hydroxide).

-

Add the base portion-wise or as a solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After the reaction is complete, neutralize the mixture with acid.

-

If a carboxylic acid is the product, it may precipitate upon acidification. If an ester is the product, extract with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Conclusion

This compound is a versatile synthetic intermediate with a rich reactivity profile centered around its alpha-bromo ketone functionality. The electrophilicity of the alpha-carbon allows for a variety of nucleophilic substitution reactions, which are particularly useful for the construction of biologically relevant heterocyclic systems such as thiazoles and quinoxalines. Furthermore, it can undergo elimination and rearrangement reactions under basic conditions. A thorough understanding of these reaction pathways, as detailed in this guide, is essential for its effective application in modern organic synthesis and drug discovery programs.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scribd.com [scribd.com]

- 3. 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

Stability and Storage of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (CAS No. 1886-66-4). This alpha-bromo ketone is a valuable intermediate in organic synthesis, and understanding its stability profile is crucial for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Chemical and Physical Properties

This compound is a solid with the molecular formula C₁₀H₁₁BrO. Its structure features a phenyl ring substituted with two methyl groups and a bromoacetyl group. The presence of the alpha-bromo ketone moiety makes the molecule susceptible to certain degradation pathways.

Recommended Storage Conditions

While specific, long-term stability data for this compound is not extensively published, recommendations from various chemical suppliers provide a consensus on best practices for storage to minimize degradation. These conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8°C) or Freeze (-20°C).[1][2][3] Some suppliers suggest storage at room temperature is acceptable if sealed and dry.[4] | Lowering the temperature reduces the rate of potential thermal degradation and other chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5] | Minimizes oxidation and reactions with atmospheric moisture. |

| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from photolytic degradation, a common pathway for aromatic ketones. |

| Moisture | Store in a dry, well-ventilated place with the container tightly closed.[6] | Prevents hydrolysis of the alpha-bromo ketone. |

| Purity | Use high-purity material and handle with care to avoid introducing contaminants that could catalyze degradation. | Impurities can initiate or accelerate degradation reactions. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.

Hydrolysis

The C-Br bond in alpha-bromo ketones is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would replace the bromine atom with a hydroxyl group, forming 2-hydroxy-1-(3,4-dimethyl-phenyl)-ethanone. The rate of hydrolysis can be influenced by pH, with both acidic and basic conditions potentially catalyzing the reaction.

Thermal Degradation

Organobromine compounds can undergo thermal decomposition. At elevated temperatures, cleavage of the C-Br bond can occur, potentially leading to the formation of hydrogen bromide and other degradation products.

Photodegradation

Aromatic ketones are known to be photosensitive. Upon absorption of UV light, the carbonyl group can be excited, leading to various photochemical reactions. This can include cleavage of the C-Br bond or other rearrangements, resulting in a loss of purity.

Potential Degradation Pathway of this compound

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradants. The development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is central to this process.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound and its potential degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

The following protocol outlines the conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70°C in a dry heat oven for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method. An unstressed sample should be analyzed as a control.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Experimental Workflow for Stability Testing

Caption: A general workflow for conducting a forced degradation study.

Conclusion

While specific stability data for this compound is limited in the public domain, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications in research and drug development, it is highly recommended to perform a forced degradation study to establish its stability profile under various stress conditions and to develop a validated stability-indicating analytical method for its routine analysis. This proactive approach will ensure the reliability of experimental results and the quality of any downstream products.

References

- 1. pharmtech.com [pharmtech.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

An important clarification regarding CAS 2633-50-3: The CAS number 2633-50-3 is assigned to the compound 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. However, this guide focuses on the pharmacologically significant molecule, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine , which is sometimes erroneously associated with this CAS number in various databases. This document is tailored for researchers, scientists, and professionals in drug development interested in the imidazo[1,2-a]pyridine scaffold.

The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed overview of the chemical properties, safety profile, synthesis, and biological activities of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, a representative member of this important class of molecules.

Core Chemical Properties

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic aromatic compound. Its core structure consists of a pyridine ring fused to an imidazole ring, with a methoxyphenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O | PubChem[1] |

| Molecular Weight | 224.26 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | PubChem[1] |

| CAS Number | 31562-99-9 | PubChem[1] |

| Appearance | Pale yellow solid | Naresuan University Journal: Science and Technology 2019; (27)3[2] |

| Melting Point | 134-136 °C | Naresuan University Journal: Science and Technology 2019; (27)3[2] |

| Solubility | >33.6 µg/mL (at pH 7.4) | PubChem[1] |

| InChI | InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | PubChem[1] |

| SMILES | COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | PubChem[1] |

Safety and Toxicological Profile

In one study, several imidazo[1,2-a]pyridine derivatives were evaluated for their acute systemic repeated-dose toxicity. The study found that the tested compounds could be allocated to GHS hazard categories 4 ("Harmful if swallowed") and 5 ("May be harmful if swallowed") based on their oral acute toxicity (LD₅₀ values).[3] It is crucial to note that toxicity is highly dependent on the specific substitution pattern of the imidazo[1,2-a]pyridine core.

General Safety Precautions (Recommended for the Imidazo[1,2-a]pyridine Class):

| Precautionary Measure | Recommendation |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Given the lack of specific toxicological data, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. All laboratory work should be conducted by trained personnel following standard safety protocols.

Experimental Protocols

Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

A common and efficient method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the one-pot reaction of a 2-aminopyridine with an α-haloketone. The following is a representative protocol for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.

Materials:

-

2-Aminopyridine

-

2-Bromo-1-(4-methoxyphenyl)ethanone

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (or another suitable base)

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

To this stirred suspension, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and stir.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.[4]

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Derivatives of this scaffold have been shown to modulate several important cellular signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in proliferation and cell survival. Imidazo[1,2-a]pyridines can interfere with this process, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. This pathway is frequently hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting PI3K or Akt, leading to decreased cell proliferation and induction of apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Representative Experimental Workflow

The evaluation of the biological activity of novel compounds like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine typically follows a structured workflow, starting from in vitro assays to more complex cellular and molecular analyses.

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of a compound.

References

- 1. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | C14H12N2O | CID 694963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone molecular structure and conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 2-Bromo-1-(3,4-dimethylphenyl)ethanone, a significant intermediate in organic synthesis.

Physicochemical and Structural Data

2-Bromo-1-(3,4-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine substituent on the alpha-carbon relative to the carbonyl group. Its core structure is based on an acetophenone moiety with two methyl groups on the phenyl ring.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2633-50-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁BrO | [1][3] |

| Molecular Weight | 227.10 g/mol | [2][3] |

| Monoisotopic Mass | 225.99933 Da | [4][5] |

| Synonyms | 2-bromo-3',4'-dimethylacetophenone, 3,4-dimethylphenacyl bromide | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry |[2][7] |

Molecular Structure and Connectivity

The molecular structure consists of a central carbonyl group linking a 3,4-dimethylphenyl ring to a bromomethyl group. The IUPAC name for this compound is 2-bromo-1-(3,4-dimethylphenyl)ethanone. The connectivity of these primary functional groups is a determinant of its chemical reactivity, particularly its use as an alkylating agent in the synthesis of more complex molecules.[8]

Figure 1: Functional group connectivity in 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Molecular Conformation

While specific crystallographic data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone is not widely published, the conformation can be inferred from studies on analogous α-bromoacetophenone derivatives. The key conformational aspect is the dihedral angle between the plane of the phenyl ring and the carbonyl group (C=O).

Studies on related 2'-substituted acetophenones suggest a strong preference for an s-trans conformation.[9] In this arrangement, the bulky bromine atom is positioned away from the phenyl ring to minimize steric hindrance. The alternative s-cis conformation, where the carbonyl oxygen and bromine are syn-periplanar, would result in significant steric and electronic repulsion, making it less stable.[9] The planarity is influenced by a balance between steric effects from the ortho-substituent (the methyl group at position 3) and the electronic conjugation between the phenyl ring and the carbonyl group.

Synthesis and Experimental Protocols

This compound is typically synthesized via the α-bromination of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone. A common and effective brominating agent for this reaction is N-Bromosuccinimide (NBS), which allows for selective monobromination at the alpha-position.[10] While a specific protocol for the title compound is not detailed in the provided results, a general procedure for the synthesis of α-bromoacetophenones using NBS can be adapted.

Experimental Protocol: General Synthesis of α-Bromoacetophenones

This protocol is based on analogous preparations of similar compounds and represents a standard laboratory procedure.[10][11]

-

Materials:

-

Procedure:

-

The starting acetophenone derivative is dissolved in an appropriate solvent within the reaction vessel.

-

N-Bromosuccinimide (1.0 equivalent) is added to the solution. For reactions that are exothermic or require specific temperature control, this may be done portion-wise at a reduced temperature (e.g., 0-5°C).[13]

-

The reaction mixture is stirred at a controlled temperature. Some preparations may utilize sonication or heating to facilitate the reaction.[10]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched, typically with water.

-

The product is extracted into an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed (e.g., with saturated sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[11]

-

Further purification can be achieved through recrystallization or column chromatography.

-

Figure 2: General workflow for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone.

Spectroscopic Characterization

While specific spectra for this exact compound are not provided in the search results, the structure can be unequivocally confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.4 ppm.[10] Singlets for the two aromatic methyl groups and multiplets for the aromatic protons on the phenyl ring would also be present.

-

¹³C NMR: The carbon NMR would show a signal for the brominated carbon (-CH₂Br) at approximately 30-35 ppm and the carbonyl carbon signal around 190 ppm.[10]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₀H₁₁BrO.[1] The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

References

- 1. scbt.com [scbt.com]

- 2. 2633-50-3|2-Bromo-1-(3,4-dimethylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE | 2633-50-3 [chemicalbook.com]

- 4. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-1-(3,4-dimethylphenyl)ethanone - CAS:2633-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bromination of 3',4'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanistic pathways, and experimental protocols associated with the bromination of 3',4'-dimethylacetophenone. This reaction is a cornerstone in synthetic organic chemistry, yielding valuable intermediates for the development of novel pharmaceutical agents and other fine chemicals.

Core Concepts and Reaction Mechanism

The bromination of 3',4'-dimethylacetophenone can proceed via two primary pathways: α-bromination at the acetyl methyl group or electrophilic aromatic substitution on the electron-rich benzene ring. The prevailing mechanism is highly dependent on the reaction conditions.

Under acidic conditions, the favored pathway is the α-bromination of the ketone. This reaction proceeds through an enol intermediate, a well-established mechanism for the halogenation of ketones and aldehydes. The rate-determining step in this process is the formation of the enol. Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.

The key steps of the acid-catalyzed α-bromination mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the acidity of the α-hydrogens.

-

Enol Formation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes an α-hydrogen to form a nucleophilic enol intermediate.

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks a molecule of bromine in an electrophilic addition.

-

Deprotonation: The intermediate is then deprotonated to yield the α-bromo ketone product, 2-bromo-1-(3,4-dimethylphenyl)ethanone, and regenerate the acid catalyst.

The presence of two electron-donating methyl groups on the benzene ring of 3',4'-dimethylacetophenone increases the electron density of the aromatic system. This can make electrophilic aromatic substitution a competing reaction. However, by carefully controlling the reaction conditions, particularly by using acid catalysis and avoiding Lewis acid catalysts that strongly activate the bromine, selective α-bromination can be achieved. A moderate electron density in the aromatic ring is considered optimal for selective side-chain bromination.

Experimental Protocols

While a specific, detailed protocol for the bromination of 3',4'-dimethylacetophenone is not extensively documented in readily available literature, a reliable procedure can be adapted from established methods for the α-bromination of substituted acetophenones. Below are representative protocols using different brominating agents.

Protocol Using Bromine in Acetic Acid

This is a classic and widely used method for the α-bromination of ketones.

Materials:

-

3',4'-Dimethylacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Water

-

Sodium Bicarbonate (5% aqueous solution)

-

Sodium Thiosulfate (10% aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',4'-dimethylacetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 20°C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a beaker containing ice water.

-

If the color of bromine persists, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.

-

Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 2-bromo-1-(3,4-dimethylphenyl)ethanone by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol Using Pyridine Hydrobromide Perbromide

Pyridine hydrobromide perbromide is a solid, stable, and safer alternative to liquid bromine.

Materials:

-

3',4'-Dimethylacetophenone

-

Pyridine Hydrobromide Perbromide (PHPB)

-

Glacial Acetic Acid

-

Ice water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Saturated Saline solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Combine 3',4'-dimethylacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to 90°C and stir for approximately 3 hours. Monitor the reaction by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into an ice water bath.[2]

-

Extract the product with ethyl acetate.[2]

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution and saturated saline solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.[2]

-

Purify the product by recrystallization.

Data Presentation

The following tables summarize key quantitative data for the starting material and the expected product, 2-bromo-1-(3,4-dimethylphenyl)ethanone.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3',4'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | Colorless to pale yellow liquid | - |

| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | C₁₀H₁₁BrO | 227.10 | Solid | Not reported |

Table 2: Spectroscopic Data for 3',4'-Dimethylacetophenone

| Type of Spectrum | Key Peaks/Shifts (ppm) |

| ¹H NMR (CDCl₃) | ~7.7 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H), ~2.3 (s, 6H) |

| ¹³C NMR (CDCl₃) | ~198.0, ~143.0, ~137.0, ~134.5, ~129.8, ~129.0, ~126.0, ~26.5, ~21.5, ~19.5 |

Table 3: Predicted Spectroscopic Data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone

Note: The following data is predicted based on the analysis of structurally similar compounds, such as 2-bromo-1-(p-tolyl)ethanone.[3]

| Type of Spectrum | Predicted Key Peaks/Shifts (ppm) |

| ¹H NMR (CDCl₃) | Aromatic protons (~7.7-7.2 ppm), -COCH₂Br singlet (~4.4 ppm) , two methyl singlets (~2.3-2.4 ppm) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~190 ppm), aromatic carbons (~145-126 ppm), -CH₂Br carbon (~31 ppm) , two methyl carbons (~22-19 ppm) |

Mandatory Visualizations

Reaction Mechanism

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Workflow

Caption: A typical experimental workflow.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

Methodological & Application

Application Notes: Hantzsch Thiazole Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone reaction for the formation of the thiazole ring system.[1][2] This method typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][3] The resulting thiazole core is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7]

This document provides a detailed protocol for the synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole using 2-Bromo-1-(3,4-dimethylphenyl)-ethanone and thiourea. 2-aminothiazole derivatives are of particular interest in medicinal chemistry, serving as key intermediates and pharmacophores in drug discovery.[5][6][8]

Reaction Scheme:

The synthesis proceeds via the reaction of 2-Bromo-1-(3,4-dimethylphenyl)-ethanone with thiourea in an alcoholic solvent, followed by cyclization and dehydration to yield the target 2-aminothiazole derivative.

Image of the chemical reaction scheme for the Hantzsch synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole.

Experimental Protocols

This section details the materials and methodology for the synthesis and purification of 2-amino-4-(3,4-dimethylphenyl)thiazole.

Materials and Reagents:

-

2-Bromo-1-(3,4-dimethylphenyl)-ethanone

-

Thiourea

-

Ethanol (95% or absolute)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), 5% aqueous solution

-

Deionized Water

-

Dichloromethane or Ethyl Acetate (for extraction, if necessary)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography eluent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(3,4-dimethylphenyl)-ethanone (1.0 eq).

-

Reagent Addition: Add ethanol (approx. 5-10 mL per mmol of the bromo-ketone) to dissolve the starting material. To this solution, add thiourea (1.1 - 1.5 eq).[3]

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).[9][10]

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate or sodium bicarbonate (approx. 4 volumes relative to the reaction volume).[3][11] Stir the mixture for 15-20 minutes. The product should precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[3]

-

Drying: Allow the product to air-dry on the filter paper or on a watch glass. The crude product is often pure enough for characterization.[3]

-